N-(5-chloro-2-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrimidine core fused with a thioacetamide side chain. Key structural elements include:
- Propyl substituent at position 5: Contributes to hydrophobic interactions and modulates steric effects.
- Thioacetamide bridge (-S-CH₂-C(=O)-NH-): Facilitates hydrogen bonding and sulfur-mediated interactions.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O3S/c1-3-4-11-8-14(24)20-16-21-22-17(23(11)16)27-9-15(25)19-12-7-10(18)5-6-13(12)26-2/h5-8H,3-4,9H2,1-2H3,(H,19,25)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFPAZFOWCDZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Profile
- Molecular Formula : C17H18ClN5O2S
- Molecular Weight : 407.9 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 5.85 | |
| Benzamide Derivative | A549 | 3.0 | |
| Doxorubicin | MCF-7 | 22.54 |
The compound displayed an IC50 value comparable to established chemotherapeutic agents like doxorubicin and 5-Fluorouracil, indicating its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of similar triazole derivatives have been explored extensively. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| N-(5-chloro-2-methoxyphenyl)-2-thioacetamide Analog | Staphylococcus aureus | 18 | |
| Triazole Derivative | Escherichia coli | 15 |
These findings suggest that the compound may serve as a basis for developing new antimicrobial agents.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological pathways. For instance:
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Cholinesterase | Competitive Inhibition | 8.14 ± 0.65 | |
| Carbonic Anhydrase | Non-competitive Inhibition | 12.0 ± 1.0 |
These results indicate that N-(5-chloro-2-methoxyphenyl)-2-thioacetamide and its analogs could be effective in treating conditions that involve these enzymes.
Case Study 1: Anticancer Efficacy
In a recent study published in MDPI, researchers synthesized a series of triazole derivatives and tested their efficacy against human cancer cell lines. The compound N-(5-chloro-2-methoxyphenyl)-2-thioacetamide exhibited significant growth inhibition in MCF-7 cells with an IC50 of 5.85 µM, demonstrating its potential as a lead compound for further development in oncology treatments .
Case Study 2: Antimicrobial Properties
A comparative study on the antimicrobial activity of various triazole derivatives showed that N-(5-chloro-2-methoxyphenyl)-2-thioacetamide had notable efficacy against Staphylococcus aureus with a zone of inhibition measuring 18 mm. This suggests its potential application in treating bacterial infections resistant to conventional antibiotics .
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex organic compound that is characterized by a combination of functional groups, potentially contributing to biological activities. The compound includes chloro and methoxy substitutions on a phenyl ring, which is linked to a thiazole moiety connected to a triazolo-pyrimidine structure, suggesting interesting pharmacological properties in medicinal chemistry.
Potential Applications
The unique structure of this compound suggests several potential applications:
- Medicinal Chemistry The presence of heterocycles indicates potential pharmacological properties. Heterocyclic molecules are essential for building selective drugs and diagnostic probes, particularly five- and six-membered heterocycles in therapeutic approaches for Alzheimer's Disease .
- Drug Development Heterocyclic N-oxides, related to the compound, have emerged as potent agents with anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, anti-inflammatory, herbicidal, neuroprotective, and procognitive activities. The N-oxide motif has been used in drug development projects .
- Biological Activity Enhancement The compound can be modified to enhance its biological activity or alter its pharmacokinetic properties.
Structural Similarities and Biological Activities
Several compounds share structural similarities with this compound.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-acetyl-thiadiazole)-acetamide | Thiadiazole ring | Anticancer activity against various cell lines |
| 5-(benzylthio)-1,3,4-thiadiazole derivatives | Thiadiazole with benzyl substitution | Significant cytotoxicity |
| 1-thioxo-[1,2,4]triazoloquinazolinones | Triazole and quinazoline rings | Inhibitory activity against Polo-like kinase |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Triazolo-pyrimidines often exhibit enhanced metabolic stability compared to pyrazines due to fused nitrogen-rich systems . Thiazolo-pyrimidines () incorporate sulfur in the core, which may increase polarizability and redox activity .
Substituent Effects: Halogenated Groups: The 5-chloro-2-methoxyphenyl moiety in the target compound and ’s 3,4-difluorophenyl group both enhance lipophilicity, but fluorine’s smaller size and higher electronegativity may improve bioavailability in ’s analogue .
Key Observations:
- Heterocyclization Reagents : and highlight NaOH and H₂SO₄ as critical for forming triazole/thiazole rings, suggesting the target compound may require similar conditions .
- Yield Optimization : High yields in (97.4%) contrast with moderate yields in triazole derivatives (, –85%), emphasizing the role of electron-withdrawing groups (e.g., trichloroethyl) in stabilizing intermediates .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. How is the thioether linkage’s stability evaluated in oxidative environments?
- Methodological Answer : Incubate the compound with H₂O₂ (1–5 mM) and monitor sulfoxide/sulfone formation via HPLC-UV. Compare half-lives in PBS vs. liver microsomes to assess enzymatic vs. non-enzymatic oxidation .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Solvent | DMF or dioxane | |
| Base | Triethylamine (TEA) | |
| Reaction Temperature | 20–25°C (room temperature) | |
| Purification Method | Ethanol-DMF recrystallization |
Q. Table 2: Pharmacological Screening Models
| Assay Type | Model System | Endpoint Measured | Evidence Source |
|---|---|---|---|
| Hypoglycemic Activity | Wistar albino mice | Blood glucose | |
| Cytotoxicity | HepG2 cells | IC₅₀ (MTT assay) | |
| Target Engagement | AMPKα1/α2 knockout cells | Glucose uptake |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
